Alkyl Chain-Length Dependence of PqsR Activation: C9-PQS Retains High Agonist Activity Where C1, C3, C5, and C11 Congeners Fail
In whole P. aeruginosa cell assays, PqsR activation is stringently dependent on the alkyl chain length of 2-alkyl-4-quinolones. PQS congeners with C1, C3, C5, or C11 alkyl chains exhibit only weak PqsR-dependent activation of pqsA compared with the C7 compounds (PQS and HHQ). In marked contrast, the C9 congeners—3-hydroxy-2-nonyl-4(1H)-quinolone (C9-PQS) and 2-nonyl(1H)-4-hydroxyquinoline (NHQ)—are described as 'highly active' [1]. In the dual biosensor system (PAO1 ΔpqsA pqsA::luxCDABE), PQS analogues with alkyl chains from C1 to C11 activated the biosensor, but C9-PQS activation was 'less sensitive' than that of the C7 parent PQS (EC₅₀ for PQS: 18 ± 4 μM), while still being clearly detectable and functional [2]. This places C9-PQS in a unique activity tier: substantially more potent than C1/C3/C5/C11 congeners, active but with reduced sensitivity relative to C7-PQS, and thus a distinct pharmacological tool for probing the alkyl-chain tolerance of the PqsR binding pocket [1].
| Evidence Dimension | PqsR-dependent pqsA activation (agonist activity) as a function of AQ alkyl chain length |
|---|---|
| Target Compound Data | C9-PQS (2-nonyl-3-hydroxy-4-quinolone): 'highly active' in whole-cell PqsR activation assays [1]; activates pqsA::luxCDABE biosensor, albeit less sensitively than PQS [2] |
| Comparator Or Baseline | C7-PQS (PQS): highly active, EC₅₀ 18 ± 4 μM (lecA::lux and pqsA::lux biosensors). C1, C3, C5, C11 PQS congeners: 'only weak activities compared with the C7 compounds' [1]. HHQ: EC₅₀ 0.44 ± 0.1 μM (pqsA::lux biosensor) [2] |
| Quantified Difference | C9-PQS >> C1, C3, C5, C11 congeners (qualitative rank order); C9-PQS < C7-PQS in biosensor sensitivity (quantitative EC₅₀ not separately reported for C9-PQS; class-level rank established) |
| Conditions | P. aeruginosa PAO1 whole-cell pqsA transcription assay; PAO1 ΔpqsA pqsA::luxCDABE biosensor reporter strain; PAO1 ΔpqsA lecA::luxCDABE biosensor |
Why This Matters
Procurement of C9-PQS rather than shorter- or longer-chain PQS analogues is essential for studying the C9-specific pharmacophore within the PqsR ligand-binding pocket, which accommodates the nonyl chain through an extended hydrophobic sub-pocket (the 'A pocket') not fully occupied by C1–C5 or C11 chains [1].
- [1] Ilangovan A, Fletcher M, Rampioni G, Pustelny C, Rumbaugh K, Heeb S, Cámara M, Truman A, Chhabra SR, Emsley J, Williams P. Structural basis for native agonist and synthetic inhibitor recognition by the Pseudomonas aeruginosa quorum sensing regulator PqsR (MvfR). PLoS Pathog. 2013;9(7):e1003508. DOI: 10.1371/journal.ppat.1003508 View Source
- [2] Fletcher MP, Diggle SP, Williams P, Cámara M, Crusz SA, Chhabra SR. A dual biosensor for 2-alkyl-4-quinolone quorum-sensing signal molecules. Environ Microbiol. 2007;9(11):2683-2693. DOI: 10.1111/j.1462-2920.2007.01380.x View Source
